![molecular formula C7H16Cl2N4 B1522704 [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1255717-16-8](/img/structure/B1522704.png)

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Overview

Description

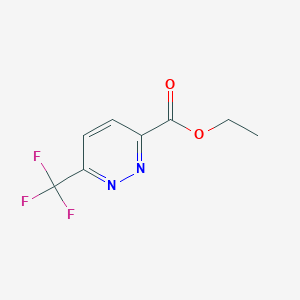

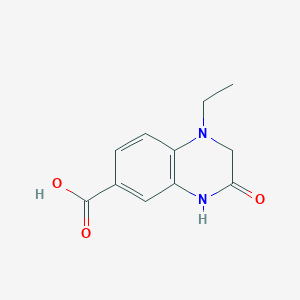

“[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the empirical formula C6H14Cl2N4. Its molecular weight is 213.11 . The compound is part of a class of organic compounds known as triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to an ethylamine group and a propyl group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications

Industrial and Pharmaceutical Applications

1,2,4-triazole derivatives, including those with propyl substitutions, serve as foundational materials for fine organic synthesis across industries. They are instrumental in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend into the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. These compounds have significant roles in applied sciences, biotechnology, energy, and chemistry, showcasing their versatility and importance in innovation and development (Nazarov et al., 2021).

Agricultural and Medical Significance

Within agriculture, 3- and 4-substituted amino-1,2,4-triazoles are pivotal in creating plant protection products, including various insecticides, fungicides, plant growth regulators, and nitrogen fertilizer nitrification inhibitors. In the medical field, these derivatives contribute to the production of drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, highlighting their critical role in developing treatments and enhancing crop resilience and productivity (Nazarov et al., 2021).

Mechanism of Action

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activity and are present in a variety of pharmaceuticals and biologically important compounds .

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been shown to have significant antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

In terms of environmental factors, 1,2,4-triazole derivatives can be regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . These derivatives are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces, displacing water molecules on the surface .

properties

IUPAC Name |

1-(4-propyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-3-4-11-5-9-10-7(11)6(2)8;;/h5-6H,3-4,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUIXVIFXXONEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)

![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)